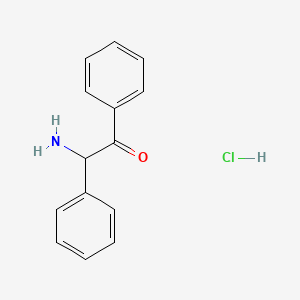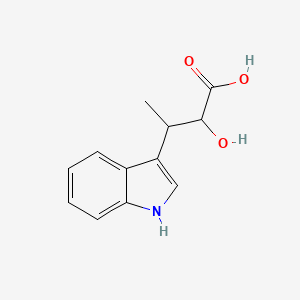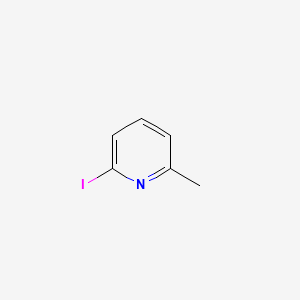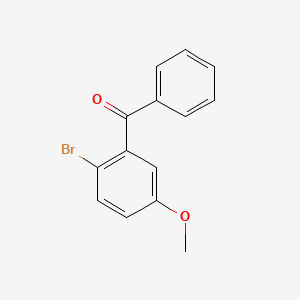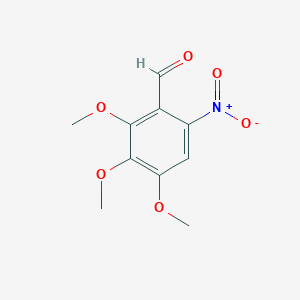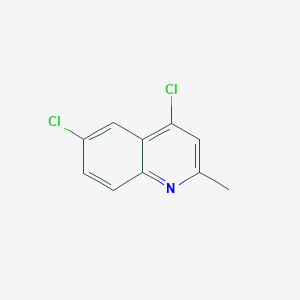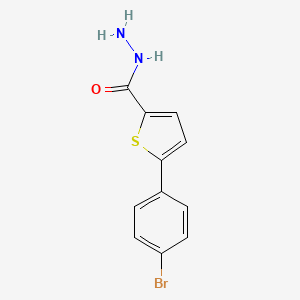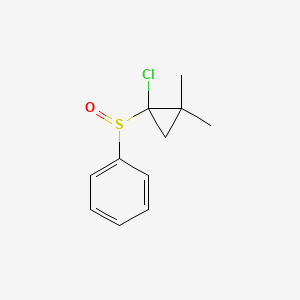
[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene] is a chemical compound with the molecular formula C11H13ClOS and a molecular weight of 228.74 g/mol This compound features a cyclopropyl group substituted with a chlorine atom and two methyl groups, attached to a sulfinylbenzene moiety
Métodos De Preparación
The synthesis of [(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene] typically involves the reaction of 1-chloro-2,2-dimethylcyclopropane with a sulfinylbenzene derivative under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene] has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of [(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene] involves its interaction with molecular targets and pathways within biological systems. The sulfinyl group can participate in redox reactions, while the cyclopropyl group may influence the compound’s reactivity and binding properties. These interactions can modulate various biochemical processes, leading to specific effects .
Comparación Con Compuestos Similares
[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene] can be compared with similar compounds such as:
[(1-Chloro-2,2-dimethylcyclopropyl)sulfonylbenzene]: This compound features a sulfonyl group instead of a sulfinyl group, which may result in different reactivity and applications.
[(1-Bromo-2,2-dimethylcyclopropyl)sulfinylbenzene]: The substitution of chlorine with bromine can alter the compound’s chemical properties and reactivity.
[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylphenol]:
Propiedades
IUPAC Name |
(1-chloro-2,2-dimethylcyclopropyl)sulfinylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c1-10(2)8-11(10,12)14(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYHZLISFHJPKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(S(=O)C2=CC=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211806 |
Source


|
| Record name | Benzene, [(1-chloro-2,2-dimethylcyclopropyl)sulfinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65006-99-7 |
Source


|
| Record name | Benzene, [(1-chloro-2,2-dimethylcyclopropyl)sulfinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65006-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, [(1-chloro-2,2-dimethylcyclopropyl)sulfinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
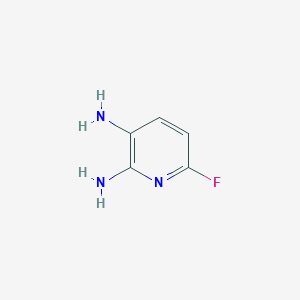
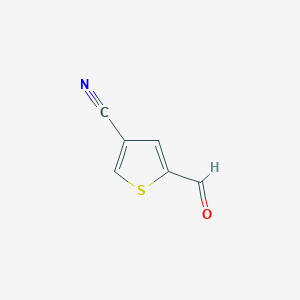
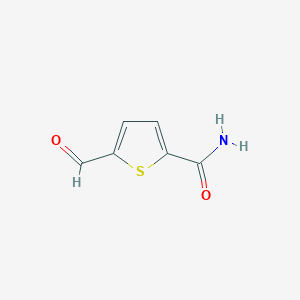
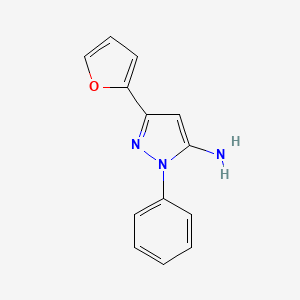
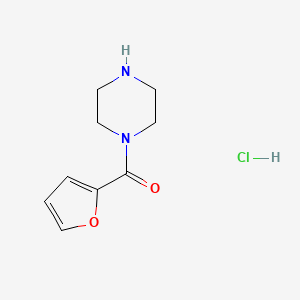
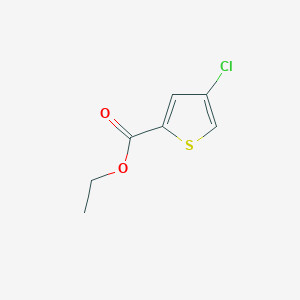
![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)
